molecular formula C13H15NO2S B1520425 N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide CAS No. 90401-89-1

N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide

Cat. No.: B1520425
CAS No.: 90401-89-1
M. Wt: 249.33 g/mol
InChI Key: AMZNKLYLFKFXDT-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide” is a chemical compound with the CAS Number: 90401-89-1 . It has a molecular weight of 249.33 . The IUPAC name for this compound is S-(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl) dimethylthiocarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO2S/c1-14(2)13(16)17-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.

It is stored at room temperature .

Scientific Research Applications

Polymerase Chain Reaction (PCR) Specificity and Efficiency Enhancement Research indicates that compounds like dimethyl sulfoxide and formamide can enhance the specificity and efficiency of PCR by decreasing the formation of non-specific DNA fragments and increasing the yield of specific PCR products. This suggests that compounds with formamide functionalities could potentially be used to improve PCR outcomes (Kovárová & Dráber, 2000).

Formamidine Pesticides Chemistry and Biological Activity The chemistry and biological activity of formamidine pesticides, which exhibit novel modes of action and a range of biological activities, suggest that structurally related compounds might also have unique biological applications. This includes potential uses in pest control and exploring mechanisms of action within biological systems (Hollingworth, 1976).

Material Science and Solar Cell Applications In material science, dimethyl sulfoxide and formamide derivatives have been utilized to control the morphology of polymer-based solar cells, which directly impacts device performance. This implies potential applications in the development and optimization of new materials for energy conversion and storage (Chu et al., 2011).

Organic Synthesis and Chemical Reactions The ability of dimethylformamide and related compounds to act as solvents or reactants in organic synthesis, such as in the photoinduced oxidative formylation of anilines, showcases their versatility in facilitating chemical transformations under mild conditions (Yang et al., 2017). This highlights potential applications in synthesizing novel organic compounds with specific functionalities.

Analytical Chemistry and Titration Methods Compounds with formamide functionalities have been investigated as solvents in analytical chemistry for coulometric Karl Fischer titration, improving the accuracy and efficiency of moisture determination in various samples. This suggests their use in developing more precise and reliable analytical methods (Larsson & Cedergren, 2009).

Properties

IUPAC Name

S-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)] N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-14(2)13(16)17-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZNKLYLFKFXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide
Reactant of Route 4
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide
Reactant of Route 5
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide
Reactant of Route 6
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide

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